3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
3-Amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic thienoquinoline derivative with a cyclopropyl group attached to the carboxamide nitrogen and an ethyl substituent at position 6 of the tetrahydroquinoline core. This compound belongs to a class of molecules studied for their anticancer properties, particularly targeting phosphoinositide-specific phospholipase C (PLC) pathways and cell cycle modulation. Its structure combines a rigid bicyclic thieno[2,3-b]quinoline scaffold with a carboxamide moiety, which is critical for binding to biological targets .
Properties
IUPAC Name |
3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-2-9-3-6-13-10(7-9)8-12-14(18)15(22-17(12)20-13)16(21)19-11-4-5-11/h8-9,11H,2-7,18H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPGACWCTKKOMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4CC4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the compound is a fluorescent molecule that induces differentiation in pc12 cells.
Mode of Action
Biochemical Pathways
Given its role in inducing differentiation in pc12 cells, it can be inferred that it may influence pathways related to cell growth and differentiation.
Result of Action
The compound is known to induce differentiation in PC12 cells. This suggests that it may have a role in influencing cell growth and development.
Biological Activity
3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C17H21N3OS
- Molecular Weight : 315.43 g/mol
- CAS Number : [Not specified in the search results]
The compound exhibits multiple biological activities which can be attributed to its structural features. Its thienoquinoline core is known for interacting with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes that play critical roles in cancer progression and inflammation.
- Receptor Modulation : It may act as a modulator for certain receptors involved in cellular proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrated an IC50 value of approximately 18 μM against the KKU-213 cell line, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects:
- Inhibition Studies : It demonstrated significant inhibition of COX-2 and P-selectin activities in cell-based assays, suggesting its potential utility in treating inflammatory diseases .
Case Studies and Research Findings
-
Study on Anticancer Effects :
- A study published in Pharmaceutical Biology explored the synthesis and biological evaluation of various thienoquinoline derivatives. The findings indicated that modifications to the thienoquinoline structure could enhance anticancer efficacy .
- The compound's ability to induce apoptosis in cancer cells was linked to its interaction with the mitochondrial pathway.
- Anti-inflammatory Research :
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thienoquinoline compounds exhibit notable antimicrobial activity. For instance, a study demonstrated that similar compounds showed effectiveness against various Gram-positive and Gram-negative bacteria. This suggests that 3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide could potentially be developed as an antimicrobial agent .
Anticancer Activity
The compound's structural characteristics may allow it to interact with biological targets involved in cancer progression. In particular, thienoquinoline derivatives have been investigated for their ability to inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .
Synthetic Pathways
The synthesis of this compound has been achieved through multicomponent reactions (MCRs), which are advantageous for producing complex molecules efficiently. These methods often involve the reaction of readily available starting materials under mild conditions to yield high-purity products with minimal by-products.
Example Synthesis Route
- Starting Materials : The synthesis typically begins with the appropriate thienoquinoline precursor.
- Reagents : Common reagents include amines and carboxylic acids.
- Conditions : The reaction is usually conducted under controlled temperatures and may require specific catalysts to enhance yield.
- Purification : Post-synthesis purification is performed using techniques such as chromatography to isolate the desired compound.
Case Study 1: Antimicrobial Evaluation
In a comparative study involving various thienoquinoline derivatives, compounds structurally related to this compound were tested against a panel of bacterial strains. Results indicated that modifications in the cyclopropyl group significantly influenced antimicrobial potency, suggesting that further optimization could lead to more effective agents against resistant strains .
Case Study 2: Anticancer Research
Another research effort focused on evaluating the anticancer properties of thienoquinoline derivatives in vitro and in vivo. The study reported that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Cyclopropyl vs. Cyclopentyl Groups
- Cyclopropyl derivative : The cyclopropyl group (as in the target compound) provides steric constraint and electronic effects due to its small, strained ring. This may enhance binding specificity compared to bulkier substituents .
- Cyclopentyl derivative: The (6R)-3-amino-N-cyclopentyl-6-ethyl analogue (CAS: 625370-23-2) has a larger, more flexible ring. This modification increases molecular weight (343.49 g/mol vs. 343.49 g/mol for the cyclopropyl variant) but may reduce potency due to reduced steric complementarity with target proteins .
Aromatic Substituents
- 3-Chlorophenyl derivative (Compound 7, ): Exhibited GI50 values <1 µM in breast cancer cells, inducing G2/M cell cycle arrest. The electron-withdrawing chlorine atom enhances binding to hydrophobic pockets in PLC enzymes .
- 3-Chloro-2-methylphenyl derivative (Compound 1, ): Demonstrated superior cytotoxicity in ovarian cancer cells (SK-OV-3, OVCAR-3) compared to breast cancer models. The methyl group improves lipophilicity, enhancing membrane permeability .
- Naphthyl derivative (): Showed reduced potency compared to chloro-substituted analogues, suggesting that bulky aromatic groups may hinder target engagement .
Position 6 Substitutions
- Ethyl group : The 6-ethyl substituent in the target compound contributes to moderate hydrophobicity (logP ~3.5 predicted), balancing solubility and membrane penetration.
- Methyl vs. Ethyl : Analogues with 6-methyl groups (e.g., Compound 12, ) showed lower activity against MDA-MB-231 cells, indicating that longer alkyl chains enhance interactions with hydrophobic enzyme domains .
Pharmacological Profiles and Mechanisms
Anticancer Activity
Stereochemical Considerations
- The (6R)-configured cyclopentyl analogue () highlights the role of stereochemistry in activity.
Structure-Activity Relationship (SAR) Insights
Electron-Withdrawing Groups : Chlorine or methyl groups on aromatic substituents enhance potency by improving hydrophobic interactions and hydrogen bonding .
Alkyl Chain Length : Ethyl > methyl at position 6 for anticancer activity, likely due to increased van der Waals interactions .
Carboxamide Flexibility : Cyclopropyl’s rigidity may favor entropic gains upon binding compared to flexible cyclopentyl .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
